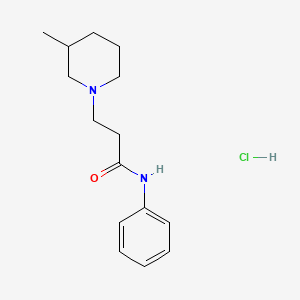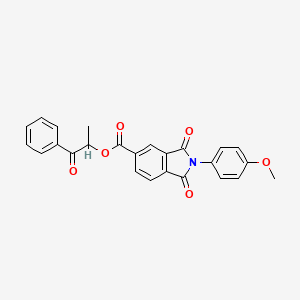![molecular formula C18H12F3NO5 B3945307 3,4-dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B3945307.png)
3,4-dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one
Descripción general
Descripción
3,4-dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one is a compound that belongs to the class of coumarin derivatives. It is commonly referred to as DNTF, and it has been widely used in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of DNTF is not fully understood. However, it has been suggested that DNTF exerts its effects by modulating various signaling pathways in cells. For example, DNTF has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. DNTF has also been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects
DNTF has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO) in cells. DNTF has also been shown to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, DNTF has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DNTF has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. DNTF is also highly soluble in organic solvents, making it easy to work with in the lab. However, there are also some limitations associated with the use of DNTF in lab experiments. For example, DNTF can be toxic to cells at high concentrations, and its effects can be dependent on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for the use of DNTF in scientific research. One area of interest is the development of DNTF-based fluorescent probes for imaging intracellular signaling pathways. Another area of interest is the use of DNTF as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of DNTF and its potential applications in cancer therapy.
Conclusion
In conclusion, 3,4-dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one is a compound that has been widely used in scientific research due to its unique properties. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer activities, and has also been used in the development of fluorescent probes for imaging intracellular calcium ions. While there are some limitations associated with the use of DNTF in lab experiments, its potential applications in various areas of research make it a promising compound for future studies.
Aplicaciones Científicas De Investigación
DNTF has been widely used in scientific research due to its unique properties. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer activities. DNTF has also been shown to have neuroprotective effects and can protect against oxidative stress-induced damage in neuronal cells. Additionally, DNTF has been used in the development of fluorescent probes for imaging intracellular calcium ions.
Propiedades
IUPAC Name |
3,4-dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO5/c1-9-10(2)17(23)27-16-8-12(4-5-13(9)16)26-15-6-3-11(18(19,20)21)7-14(15)22(24)25/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODWRYZOLGINPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3945226.png)

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-isopropylbenzamide](/img/structure/B3945238.png)
![N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propyl]-N-(4-methoxybenzyl)-2-furamide](/img/structure/B3945256.png)
![1-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]-2,5-pyrrolidinedione](/img/structure/B3945261.png)
![4-oxo-4-[1-oxo-3-phenyl-11-(3-pyridinyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]butanoic acid](/img/structure/B3945263.png)
![[3-(4-biphenylyl)-1-phenyl-1H-pyrazol-4-yl]methyl imidothiocarbamate hydrochloride](/img/structure/B3945271.png)

![benzyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B3945299.png)
![N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]-N-(1-phenylethyl)propanamide](/img/structure/B3945304.png)
![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-phenoxyacetamide)](/img/structure/B3945310.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(ethylsulfonyl)piperazine oxalate](/img/structure/B3945311.png)
![ethyl 1-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B3945313.png)
